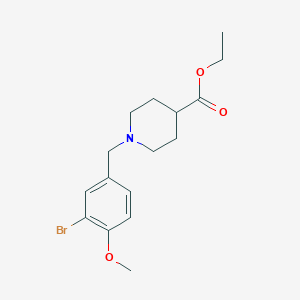
1-(2-chlorophenyl)-4-(2,4-dichlorobenzyl)piperazine
説明
1-(2-chlorophenyl)-4-(2,4-dichlorobenzyl)piperazine, commonly known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential therapeutic applications.
科学的研究の応用
MCPP has been studied extensively for its potential therapeutic applications in various psychiatric and neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiogenic and hallucinogenic effects, which make it a useful tool for studying the underlying mechanisms of these disorders. Additionally, mCPP has been used as a pharmacological challenge agent to assess the function of the serotonin system in humans.
作用機序
MCPP acts as a non-selective serotonin receptor agonist, with the highest affinity for the 5-HT2A and 5-HT2C receptors. It also has some affinity for the 5-HT1A, 5-HT1B, and 5-HT1D receptors. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of mCPP are complex and not fully understood. It has been shown to increase cortisol and prolactin levels, which are associated with stress and anxiety. It also increases heart rate and blood pressure, which may contribute to its anxiogenic effects. Additionally, mCPP has been shown to increase glucose metabolism in certain brain regions, which may be related to its hallucinogenic effects.
実験室実験の利点と制限
One advantage of mCPP is its well-established pharmacological profile, which makes it a useful tool for studying the serotonin system and its role in various psychiatric and neurological disorders. However, its anxiogenic and hallucinogenic effects may limit its use in certain experimental paradigms, and the lack of selectivity for specific serotonin receptors may make it difficult to tease apart the specific contributions of each receptor subtype.
将来の方向性
For research on mCPP include further investigation of its potential therapeutic applications, particularly in the treatment of anxiety and depression. Additionally, more research is needed to understand the underlying mechanisms of its anxiogenic and hallucinogenic effects, as well as its interactions with other neurotransmitter systems. Finally, the development of more selective serotonin receptor agonists may provide a more precise tool for studying the role of specific receptor subtypes in psychiatric and neurological disorders.
特性
IUPAC Name |
1-(2-chlorophenyl)-4-[(2,4-dichlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2/c18-14-6-5-13(16(20)11-14)12-21-7-9-22(10-8-21)17-4-2-1-3-15(17)19/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKISEZORHPSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4'-thiobis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B3440862.png)
![4,4'-[thiobis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3440865.png)
![1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine](/img/structure/B3440871.png)






![1-[(5-bromo-2-furyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440914.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440921.png)
